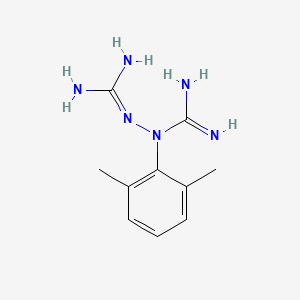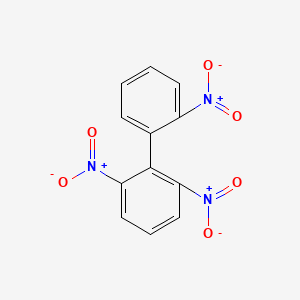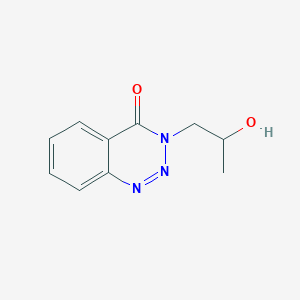
Chromium--thulium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–thulium (1/1) is a compound formed by the combination of chromium and thulium in a 1:1 ratio. Chromium is a transition metal known for its high corrosion resistance and hardness, while thulium is a rare earth element belonging to the lanthanide series. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium–thulium (1/1) can be achieved through various synthetic routes. One common method involves the reduction of chromium and thulium oxides using a reducing agent such as calcium or lanthanum. The reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of chromium–thulium (1/1) often involves the use of advanced techniques such as metallothermic reduction. This process involves the reduction of chromium and thulium oxides using a metal reductant, followed by purification and alloying to achieve the desired composition.
Chemical Reactions Analysis
Types of Reactions
Chromium–thulium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with halogens to form halides, and with acids to produce corresponding salts.
Common Reagents and Conditions
Oxidation: Chromium–thulium (1/1) can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of chromium and thulium halides.
Major Products Formed
Oxidation: Chromium and thulium oxides.
Reduction: Chromium and thulium metals.
Substitution: Chromium and thulium halides.
Scientific Research Applications
Chromium–thulium (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in the development of advanced imaging techniques and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Utilized in the production of medical lasers and other therapeutic devices.
Industry: Applied in the manufacturing of high-performance alloys and materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of chromium–thulium (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, chromium–thulium (1/1) can interact with cellular components, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chromium–holmium (1/1): Similar to chromium–thulium (1/1), this compound also exhibits unique electronic and catalytic properties.
Chromium–erbium (1/1): Known for its applications in laser technology and advanced materials.
Chromium–ytterbium (1/1): Used in various industrial applications due to its high thermal stability and mechanical strength.
Uniqueness
Chromium–thulium (1/1) stands out due to its specific combination of properties, such as high corrosion resistance, unique electronic characteristics, and its ability to act as a catalyst in various chemical reactions. These features make it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
65506-92-5 |
|---|---|
Molecular Formula |
CrTm |
Molecular Weight |
220.930 g/mol |
IUPAC Name |
chromium;thulium |
InChI |
InChI=1S/Cr.Tm |
InChI Key |
JMNMPGMCSVENCD-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
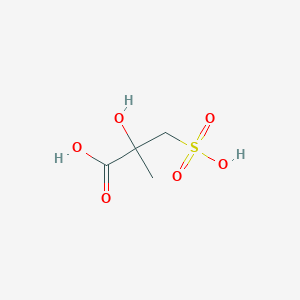
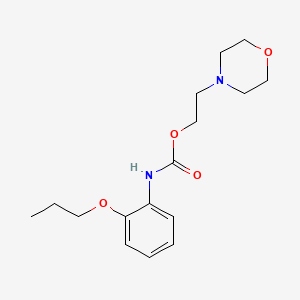
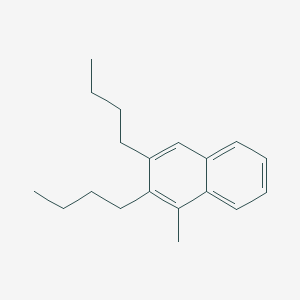
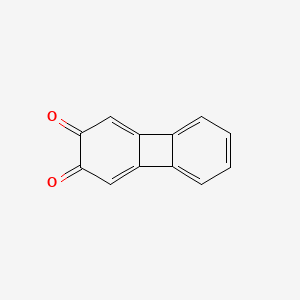
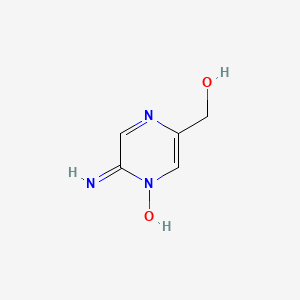
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
